![molecular formula C16H22N2O3S B7592214 Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It may also inhibit bacterial growth by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, this compound has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In bacterial cells, this compound has been reported to inhibit the synthesis of peptidoglycan, a key component of bacterial cell walls, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate in lab experiments is its potent antitumor and antibacterial activity. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate. One direction is to investigate the mechanism of action of this compound in more detail, to gain a better understanding of how it induces cell death in cancer cells and inhibits bacterial growth. Another direction is to optimize the synthesis method of this compound to improve its solubility in water and increase its bioavailability. Additionally, this compound can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects for the treatment of cancer and bacterial infections.
Synthesemethoden
The synthesis of Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-aminothiazole with cycloheptanone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with cyclopropyl isocyanate and methyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-21-15(20)13-10-17-16(22-13)18(12-8-9-12)14(19)11-6-4-2-3-5-7-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBWGRAHQSEMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N(C2CC2)C(=O)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
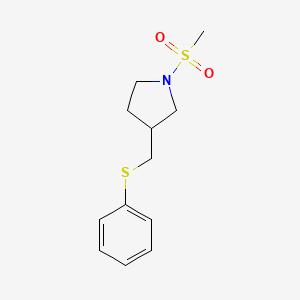
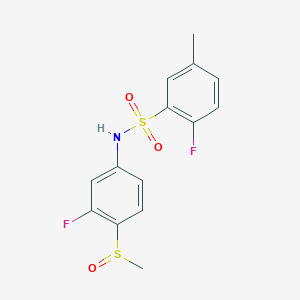
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)


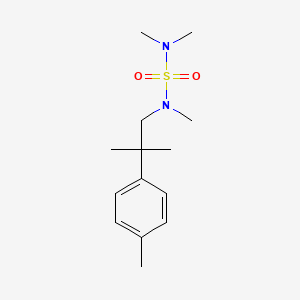
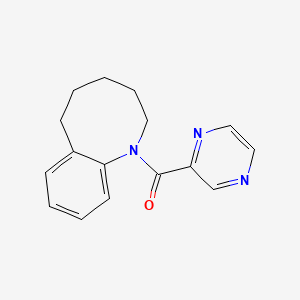
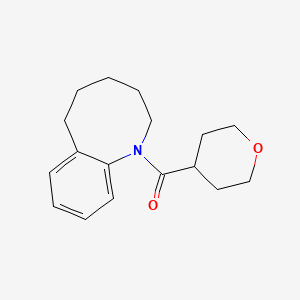
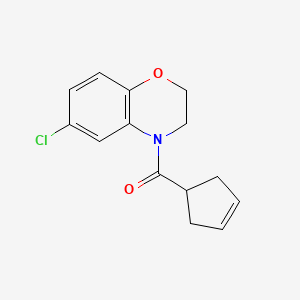
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)
